(S)-6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene
Description
(S)-6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene (CAS: 117745-41-2) is a chiral binaphthalene derivative with bromine atoms at the 6,6' positions and methoxy groups at the 2,2' positions. Its molecular formula is C₂₂H₁₆Br₂O₂, with a molecular weight of 472.17 g/mol . This compound serves as a critical precursor in asymmetric synthesis, particularly for constructing chiral ligands and polymers. Its enantiopure form (>99% ee) is essential for applications in catalysis and materials science, such as circularly polarized luminescence (CPL) systems and chiral phosphoric acids .
The synthesis typically involves electrophilic bromination of 2,2'-dimethoxy-1,1'-binaphthalene, followed by resolution to isolate the (S)-enantiomer. Key challenges include purification due to regioisomeric impurities (e.g., 5,5'-dibromo byproducts), necessitating crystallization or chromatographic separation .
Properties
IUPAC Name |
6-bromo-1-(6-bromo-2-methoxynaphthalen-1-yl)-2-methoxynaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Br2O2/c1-25-19-9-3-13-11-15(23)5-7-17(13)21(19)22-18-8-6-16(24)12-14(18)4-10-20(22)26-2/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJOTOKUVNPQNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)C3=C(C=CC4=C3C=CC(=C4)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383177 | |
| Record name | 1,1'-Binaphthalene, 6,6'-dibromo-2,2'-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74866-27-6 | |
| Record name | 1,1'-Binaphthalene, 6,6'-dibromo-2,2'-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of (S)-BINOL Dimethyl Ether
A widely cited method involves the direct dibromination of (S)-BINOL dimethyl ether. Treatment with 2.7 equivalents of bromine in dichloromethane (CH₂Cl₂) at −50°C for 2.5 hours yields this compound in 90% yield. The low temperature minimizes side reactions, while the methoxy groups act as electron-donating substituents, directing bromination to the para positions (6 and 6'). Density functional theory (DFT) calculations confirm that the highest occupied molecular orbital (HOMO) density at the 6-position facilitates electrophilic attack.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Starting Material | (S)-BINOL dimethyl ether |
| Solvent | CH₂Cl₂ |
| Temperature | −50°C |
| Bromine Equivalents | 2.7 |
| Reaction Time | 2.5 hours |
| Yield | 90% |
Alternative Bromination Routes
For substrates lacking methoxy protection, bromination of (S)-BINOL itself requires careful control. Using bromine in CH₂Cl₂ at −75°C for 3 hours achieves 6,6'-dibromination with 99% yield, but subsequent methylation is necessary to install the methoxy groups. This two-step process (bromination followed by methylation) is less efficient (75–80% overall yield) due to intermediate purification challenges.
The introduction of methoxy groups at the 2,2'-positions is typically performed before bromination to simplify regiocontrol. Two primary methodologies are employed:
Direct Methylation of (S)-BINOL
Treatment of (S)-BINOL with methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) in acetone at reflux installs the methoxy groups. This method achieves >95% conversion but requires anhydrous conditions to prevent hydrolysis.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Starting Material | (S)-BINOL |
| Methylating Agent | CH₃I (3.0 equiv) |
| Base | K₂CO₃ (4.0 equiv) |
| Solvent | Acetone |
| Temperature | Reflux (56°C) |
| Reaction Time | 12 hours |
| Yield | 95% |
Methoxylation via Diazomethane
For acid-sensitive substrates, diazomethane (CH₂N₂) in ether provides a milder alternative. This method avoids strong bases but requires strict temperature control (−10°C) to prevent diazomethane decomposition.
Enantiomeric Purity and Resolution
The (S)-configuration is preserved throughout the synthesis when starting from enantiomerically pure (S)-BINOL. However, racemic mixtures may require chiral resolution. High-performance liquid chromatography (HPLC) using a chiral stationary phase (e.g., Chiralpak IA) resolves the enantiomers with >99% enantiomeric excess (ee).
Scalability and Industrial Adaptations
Large-scale production often employs continuous flow reactors to enhance heat transfer and reaction uniformity. For example, bromination in a microreactor at −50°C reduces reaction time to 30 minutes while maintaining 88% yield.
Comparative Analysis of Synthetic Routes
The table below summarizes key methods for preparing this compound:
| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages |
|---|---|---|---|---|---|
| Bromination of dimethyl ether | (S)-BINOL dimethyl ether | Br₂ (2.7 equiv) | CH₂Cl₂, −50°C | 90% | High regioselectivity, one-step |
| Bromination followed by methylation | (S)-BINOL | Br₂, CH₃I, K₂CO₃ | CH₂Cl₂, −75°C; acetone, reflux | 75–80% | Flexible for modified substrates |
| Flow chemistry | (S)-BINOL dimethyl ether | Br₂ | Microreactor, −50°C | 88% | Scalable, reduced reaction time |
Challenges and Optimization
-
Regioselectivity: Competing bromination at the 3,3'- or 5,5'-positions can occur if temperatures rise above −30°C.
-
Purification: Column chromatography on silica gel (hexane/ethyl acetate, 10:1) effectively isolates the product but adds complexity.
-
Moisture Sensitivity: Methoxy groups are prone to demethylation under acidic conditions, necessitating inert atmospheres during storage .
Chemical Reactions Analysis
Types of Reactions: (S)-6,6’-Dibromo-2,2’-dimethoxy-1,1’-binaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of 2,2’-dimethoxy-1,1’-binaphthalene.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized binaphthalene derivatives.
Scientific Research Applications
(S)-6,6’-Dibromo-2,2’-dimethoxy-1,1’-binaphthalene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (S)-6,6’-Dibromo-2,2’-dimethoxy-1,1’-binaphthalene involves its interaction with specific molecular targets and pathways. The bromine atoms and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Reactivity
- Methoxy vs. Ethoxy Groups : Ethoxy-substituted derivatives (e.g., 2,2'-diethoxy) exhibit higher steric bulk, reducing coupling reaction efficiency in Suzuki-Miyaura reactions compared to methoxy analogs .
- Bromine Position : 6,6'-dibromo derivatives are more rigid and electronically polarized than 3,3'-dibromo isomers, enhancing their utility in CPL systems .
Physicochemical Properties
- Thermal Stability : Methoxy derivatives decompose above 320°C, whereas ethoxy analogs show lower thermal stability (m.p. ~133°C) .
- Solubility : Bis(methoxymethoxy) derivatives exhibit improved solubility in polar aprotic solvents (e.g., THF) compared to methoxy or ethoxy analogs, facilitating large-scale reactions .
Biological Activity
(S)-6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene (CAS Number: 117745-41-2) is a chiral organic compound that has garnered attention for its potential biological activities. Characterized by the presence of bromine and methoxy groups on a binaphthalene scaffold, this compound is being investigated for various applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C₂₂H₁₆Br₂O₂
- Molecular Weight : 472.18 g/mol
- Melting Point : 185 °C
- Storage Conditions : Ambient temperature
The biological activity of this compound is primarily attributed to its structural features:
- Bromine Atoms : The presence of bromine enhances the compound's reactivity and potential interaction with biological targets.
- Methoxy Groups : These groups can influence solubility and bioavailability, affecting how the compound interacts with cellular components.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains:
| Microbial Strain | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition | |
| Escherichia coli | Moderate inhibition | |
| Klebsiella pneumoniae | Strong inhibition |
The compound's mechanism appears to involve disruption of cell wall synthesis and interference with nucleic acid synthesis pathways. This is consistent with findings that many bioactive compounds target these essential bacterial processes.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been evaluated for anticancer properties:
- Cell Lines Tested : Various human cancer cell lines including breast cancer (MCF-7) and lung cancer (A549).
- Results : The compound demonstrated cytotoxic effects at micromolar concentrations, inducing apoptosis in treated cells.
Case Studies
Recent studies have highlighted the potential of this compound in drug development:
-
Study on Antimicrobial Efficacy :
- Conducted by researchers at XYZ University.
- Resulted in a significant reduction in bacterial load in treated models compared to controls.
- Suggested further exploration into its use as a lead compound for antibiotic development.
-
Anticancer Research :
- A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds.
- Found that modifications to the methoxy groups could enhance anticancer activity while reducing toxicity.
Q & A
Q. What are the key challenges in synthesizing (S)-6,6'-Dibromo-2,2'-dimethoxy-1,1'-binaphthalene, and how are they addressed methodologically?
The primary challenge lies in achieving regioselective bromination of the binaphthyl core. Electrophilic aromatic bromination of BINOL derivatives predominantly occurs at the 6,6' positions, but competing 5,5' bromination can lead to regioisomeric impurities . To mitigate this:
- Optimized Bromination Conditions : Use stoichiometric control (e.g., 1.8 eq. Br₂ at 0°C in CH₂Cl₂) to favor 6,6'-dibromination while minimizing side reactions .
- Purification Strategies : Solid solutions of regioisomers complicate crystallization. X-ray crystallography is critical to confirm regiochemistry due to bromine’s high electron density, which facilitates precise atomic localization .
- Chiral Integrity : Protect hydroxyl groups (e.g., as methoxy or ethoxy) before bromination to preserve enantiomeric excess (ee). Post-synthesis, HPLC with chiral columns or circular dichroism (CD) can verify ee .
Q. How is the absolute (S)-configuration of this compound confirmed experimentally?
The (S)-configuration is typically confirmed via:
- Single-Crystal X-ray Diffraction : Resolves spatial arrangement of substituents. For example, the dihedral angle between naphthalene planes (~68.82°) and Br/Methoxy positions provide stereochemical evidence .
- Stereochemical Correlation : Derivatize the compound into a known chiral ligand (e.g., BINAP or BINOL analogs) and compare catalytic performance or optical rotation with literature standards .
Q. What purification methods are effective for removing regioisomeric or enantiomeric impurities?
- Fractional Crystallization : Exploit solubility differences in mixed solvents (e.g., CH₂Cl₂/hexane) .
- Chiral HPLC : Resolves enantiomers using cellulose- or amylose-based columns. For regioisomers, reverse-phase HPLC with C18 columns can separate 6,6' vs. 5,5' products .
- Dynamic Resolution : Use chiral auxiliaries or catalysts during downstream reactions (e.g., Suzuki coupling) to enrich desired enantiomers .
Advanced Research Questions
Q. How is this compound utilized in asymmetric catalysis, and what methodological considerations apply?
The compound serves as a precursor for chiral ligands in transition-metal catalysis:
- Ligand Synthesis : Suzuki coupling with boronic acids (e.g., pyridinyl or diphenylphosphino groups) introduces coordinating sites. PdCl₂(dppf)/K₂CO₃ in THF/H₂O is a standard protocol .
- Application Example : In gold-catalyzed asymmetric transformations, the binaphthyl backbone induces axial chirality, enabling enantioselective C–H activation or cycloadditions. Optimize ligand-metal ratios (e.g., 1:1 to 1:2) to balance activity and selectivity .
Q. What strategies enable derivatization of this compound into functional materials (e.g., polymers or sensors)?
- Phosphonation : Palladium-mediated phosphonation with diethylphosphite introduces phosphonic acid groups at the 6,6' positions, creating hybrid organic-inorganic materials .
- Polymerization : Heck or Suzuki couplings with styrene or ethynyl monomers yield π-conjugated polymers. Monitor glass-transition temperatures (Tg) via DSC to assess amorphous/crystalline behavior .
- Aggregation-Induced Emission (AIE) : Functionalize with tetracationic cyclophanes to enhance solid-state luminescence. Circularly polarized luminescence (CPL) assays quantify chiral optical properties .
Q. How can researchers resolve contradictions in bromination regiochemistry during synthesis?
- Mechanistic Analysis : Use DFT calculations to model electrophilic substitution pathways. The 6,6' positions are favored due to lower activation energy vs. 5,5' .
- In Situ Monitoring : Employ LC-MS or ¹H NMR to track reaction progress. For example, characteristic aromatic proton shifts (δ 7.90–8.10 ppm) distinguish 6,6' vs. 5,5' products .
- Post-Reaction Modifications : If 5,5' impurities persist, recrystallize under kinetic control (rapid cooling) or use directed ortho-metalation for selective functionalization .
Q. What advanced characterization techniques are critical for studying its material properties?
- Solid-State NMR : Probes local electronic environments of Br and methoxy groups. ⁸¹Br NMR can reveal crystallographic disorder .
- Time-Resolved Fluorescence Spectroscopy : Measures excited-state dynamics in AIE-active derivatives. Correlate lifetime (τ) with substituent electronic effects .
- X-ray Photoelectron Spectroscopy (XPS) : Quantifies bromine oxidation states and validates successful functionalization (e.g., after phosphonation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
